molecular formula C22H19N3O2 B2754641 4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 500001-98-9

4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2754641
CAS No.: 500001-98-9
M. Wt: 357.413
InChI Key: RITOAEVJJNZXKJ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials such as 4-methoxybenzaldehyde and pyridine-3-carboxylic acid are often used.

    Introduction of the Diazatricyclo Moiety:

    Final Assembly: The final step involves the coupling of the tricyclic core with the oxa-bridge, which can be done using reagents like oxalyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tricyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated tricyclic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Used in studies to understand enzyme-substrate interactions and protein binding.

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Diagnostics: Utilized in the development of diagnostic probes and imaging agents.

Industry

    Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene: Similar in structure but with variations in the substituents on the tricyclic core.

    This compound: Differing in the position of the methoxy group or the nature of the heterocyclic ring.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as high specificity in biological interactions and versatility in chemical reactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-26-17-10-8-15(9-11-17)19-13-20-18-6-2-3-7-21(18)27-22(25(20)24-19)16-5-4-12-23-14-16/h2-12,14,20,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITOAEVJJNZXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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